molecular formula C10H12F3N B13979414 N-(2-ethylbenzyl)-1,1,1-trifluoromethanamine

N-(2-ethylbenzyl)-1,1,1-trifluoromethanamine

Cat. No.: B13979414
M. Wt: 203.20 g/mol
InChI Key: ARORUVHOKOAROA-UHFFFAOYSA-N
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Description

N-(2-ethylbenzyl)-1,1,1-trifluoromethanamine is an organic compound characterized by the presence of a trifluoromethyl group attached to an amine, with an ethylbenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylbenzyl)-1,1,1-trifluoromethanamine typically involves the reaction of 2-ethylbenzylamine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylbenzyl)-1,1,1-trifluoromethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-ethylbenzyl)-1,1,1-trifluoromethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-ethylbenzyl)-1,1,1-trifluoromethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of enzymatic activity or receptor binding, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylbenzyl)-1,1,1-trifluoromethanamine
  • N-(2-ethylphenyl)-1,1,1-trifluoromethanamine
  • N-(2-ethylbenzyl)-1,1,1-difluoromethanamine

Uniqueness

N-(2-ethylbenzyl)-1,1,1-trifluoromethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

N-[(2-ethylphenyl)methyl]-1,1,1-trifluoromethanamine

InChI

InChI=1S/C10H12F3N/c1-2-8-5-3-4-6-9(8)7-14-10(11,12)13/h3-6,14H,2,7H2,1H3

InChI Key

ARORUVHOKOAROA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1CNC(F)(F)F

Origin of Product

United States

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